N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide
Description
N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE: is a complex organic compound with a molecular formula of C16H21N3O5S This compound is characterized by its unique structural features, including an ethoxypropyl group, an amino sulfonyl group, and a nitrobenzamide moiety
Properties
Molecular Formula |
C19H23N3O6S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H23N3O6S/c1-3-28-12-4-11-20-29(26,27)17-9-7-16(8-10-17)21-19(23)15-6-5-14(2)18(13-15)22(24)25/h5-10,13,20H,3-4,11-12H2,1-2H3,(H,21,23) |
InChI Key |
ATAOFMIHGBTNNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Ethoxypropyl Group: This step involves the reaction of a suitable precursor with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxypropyl group.
Amino Sulfonylation:
Nitrobenzamide Formation: The final step involves the coupling of the intermediate with 4-methyl-3-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.
Major Products Formed:
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by substitution of the ethoxypropyl group.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Binding: Studied for its ability to bind to proteins and modulate their activity.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.
Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It binds to the active sites of enzymes, inhibiting their activity and modulating metabolic pathways.
Protein Interaction: It interacts with proteins, altering their conformation and function.
Cellular Pathways: It affects cellular signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHOXY-3-NITROBENZAMIDE
Comparison:
- Structural Differences: While these compounds share similar structural features, they differ in the substituents attached to the phenyl ring, which can significantly impact their chemical properties and biological activities.
- Unique Features: N-(4-{[(3-ETHOXYPROPYL)AMINO]SULFONYL}PHENYL)-4-METHYL-3-NITROBENZAMIDE is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
